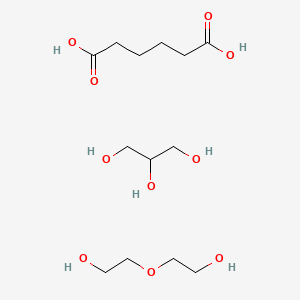![molecular formula C10H15N3O3S B1518145 N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide CAS No. 1157001-49-4](/img/structure/B1518145.png)
N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide
Overview
Description
“N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide” is a chemical compound with the IUPAC name N-(2-((3-aminophenyl)sulfonamido)ethyl)acetamide . It is also known as acetohydroxamic acid (AHA). The compound has a molecular weight of 293.77 .
Molecular Structure Analysis
The InChI code for “N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide” is 1S/C10H15N3O3S.ClH/c1-8(14)12-5-6-13-17(15,16)10-4-2-3-9(11)7-10;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide” is a powder at room temperature .Scientific Research Applications
Antitumor Activities
Sulfonamide derivatives, including structures similar to N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide, have been studied for their antitumor properties. Research by Huang et al. (2001) and Huang, Lin, & Huang (2002) designed and synthesized sulfonamide derivatives containing 5-flurouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity. Their study highlighted the synthesis of compounds exhibiting high antitumor activity with therapeutic index values indicating significant potential in cancer treatment. These findings underline the application of sulfonamide derivatives in developing new antitumor drugs with enhanced efficacy and reduced side effects (Huang, Lin, & Huang, 2001) (Huang, Lin, & Huang, 2002).
Antibacterial and Antifungal Activities
Patel and Agravat (2007, 2008) investigated new pyridine derivatives synthesized from aminobenzenesulfonyl chloride for their antibacterial and antifungal properties. These studies contribute to the understanding of how sulfonamide derivatives can be utilized in combating microbial infections, highlighting the potential for these compounds in developing new antibacterial and antifungal agents (Patel & Agravat, 2007) (Patel & Agravat, 2008).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and tested them for inhibition potential against various enzymes. This study indicates the potential use of sulfonamide derivatives as enzyme inhibitors, which could have applications in treating diseases where enzyme regulation is crucial (Virk et al., 2018).
Antioxidant Activities
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated them for antioxidant activity. This research highlights the capacity of sulfonamide derivatives to act as antioxidants, potentially contributing to the development of therapeutic agents for diseases associated with oxidative stress (Chkirate et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[2-[(3-aminophenyl)sulfonylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-8(14)12-5-6-13-17(15,16)10-4-2-3-9(11)7-10/h2-4,7,13H,5-6,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKPXPHFNAFEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)


![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)




![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)